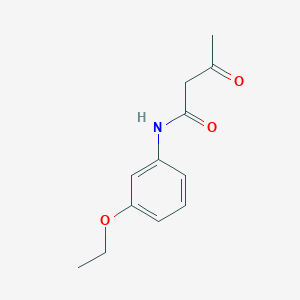

N-(3-ethoxyphenyl)-3-oxobutanamide

Description

Significance of β-Ketoamides as Core Scaffolds in Organic Synthesis

β-Ketoamides are a versatile class of organic compounds characterized by a ketone functional group at the β-position relative to an amide. This unique arrangement of multiple reaction sites within a single molecular structure makes them exceptionally valuable building blocks in organic synthesis. nih.govasianpubs.org The presence of an amide, a ketone, and an activated methylene (B1212753) group allows for a wide range of chemical transformations. nih.gov

These compounds serve as crucial precursors for the synthesis of various heterocyclic compounds, which are core components in many biologically active molecules and functional materials. asianpubs.orgsigmaaldrich.com Researchers have utilized β-ketoamides in numerous synthetic strategies, including stereoselective and tandemized multicomponent reactions, often facilitated by transition-metal or organocatalysis. nih.govasianpubs.org Their utility is comparable to the well-established β-keto esters, but the amide moiety offers different reactivity and stability profiles, expanding their synthetic potential. nih.gov The ability to generate functionalized β-ketoamides makes them attractive intermediates for constructing complex molecular architectures. chemrevlett.com

Table 1: Key Functional Groups and Reactivity of β-Ketoamides

| Functional Group | Position | Typical Reactivity |

| Amide | - | Nucleophilic and electrophilic reactions, hydrogen bonding |

| Ketone | C3 (β-position) | Nucleophilic addition, reduction, enolization |

| Methylene | C2 (α-position) | High C-H acidity, enolate formation, alkylation, acylation |

Historical Context and Evolution of N-Aryl-3-oxobutanamide Research

The study of β-ketoamides dates back to 1882 with the first synthesis of the parent compound, 3-oxobutanamide (acetoacetamide). nih.gov Early research focused on fundamental reactivity patterns, such as dimerization reactions. fluorochem.co.uk The development of N-substituted derivatives, particularly N-aryl-3-oxobutanamides (also known as acetoacetanilides), marked a significant evolution in the field, allowing for the fine-tuning of electronic and steric properties. fluorochem.co.uk

Investigations into the kinetics of enolisation and ketonisation of compounds like acetoacetamide (B46550) and acetoacetanilide (B1666496) provided foundational insights into their tautomeric behavior, a key aspect of their reactivity. growingscience.com Unlike β-diketones, the enolisation of β-ketoamides is subject to acid catalysis. growingscience.com More recent research has focused on harnessing the unique reactivity of N-aryl-3-oxobutanamides in complex transformations. Studies have demonstrated that substituents on the aryl ring can profoundly influence the outcomes of multicomponent reactions, enabling chemists to selectively synthesize different heterocyclic scaffolds by modifying reaction conditions such as the choice of catalyst or the application of energy sources like ultrasonication. europa.eunih.govresearchgate.net

Interdisciplinary Research Potential of N-(3-ethoxyphenyl)-3-oxobutanamide

While direct research on N-(3-ethoxyphenyl)-3-oxobutanamide is limited in published literature, the well-documented applications of its isomers and related N-aryl-3-oxobutanamides highlight its significant interdisciplinary potential.

Medicinal Chemistry: The para-isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, is a known putative intermediate in the metabolic transformation of bucetin, an analgesic and antipyretic compound. nih.goviucr.org This connection underscores the potential relevance of N-aryl-3-oxobutanamides in drug metabolism and pharmacology. The β-ketoamide structure itself is susceptible to reactions with cellular oxidants and can participate in metal-ion chelation, properties that are of interest in biochemical studies. nih.goviucr.org

Materials Science and Dye Chemistry: Derivatives of N-aryl-3-oxobutanamides are used as precursors for pigments. For example, a derivative of the para-isomer, 2-[[4-(aminosulfonyl)phenyl]hydrazono]-N-(4-ethoxyphenyl)-3-oxobutanamide, has been synthesized and evaluated as a yellow pigment for printing inks, showing favorable optical and printability properties. asianpubs.org This suggests a potential application for N-(3-ethoxyphenyl)-3-oxobutanamide and its derivatives in the development of new colorants and functional materials.

Synthetic Chemistry: The most prominent application of N-aryl-3-oxobutanamides is in the synthesis of complex heterocyclic structures via multicomponent reactions. nih.govresearchgate.net Research on the ortho-isomer, N-(2-ethoxyphenyl)-3-oxobutanamide, has shown that it can be selectively guided to form different products, such as dihydroisoxazolopyridines or benzoxazocines, by altering the reaction conditions. nih.govbeilstein-journals.org This switchable reactivity is highly valuable for creating diverse molecular libraries for drug discovery and other applications. nih.govbeilstein-journals.org

Table 2: Comparative Reaction Outcomes of N-Aryl-3-Oxobutanamide Isomers

| Reactant | Co-reactants | Conditions | Product Type | Reference |

| N-(2-methoxyphenyl)-3-oxobutanamide | 5-amino-3-methylisoxazole (B44965), Salicylaldehyde (B1680747) | Yb(OTf)₃ catalyst, stirring | Dihydroisoxazolopyridine | nih.gov |

| N-(2-methoxyphenyl)-3-oxobutanamide | 5-amino-3-methylisoxazole, Salicylaldehyde | Ultrasonication | Benzoxazocine | nih.gov |

| N-(2-ethoxyphenyl)-3-oxobutanamide | 5-amino-3-methylisoxazole, Salicylaldehyde | Yb(OTf)₃ catalyst, stirring | Dihydroisoxazolopyridine | nih.gov |

| N-(2-ethoxyphenyl)-3-oxobutanamide | 5-amino-3-methylisoxazole, Salicylaldehyde | Ultrasonication | Benzoxazocine | nih.gov |

| N-phenyl-3-oxobutanamide | 5-amino-3-methylisoxazole, Salicylaldehyde | Yb(OTf)₃ catalyst, stirring or ultrasonication | Dihydroisoxazolopyridine | nih.gov |

Organization and Scope of Current Research

This article provides a focused overview of N-(3-ethoxyphenyl)-3-oxobutanamide by situating it within the broader scientific landscape of β-ketoamides and N-aryl-3-oxobutanamides. The discussion has covered the fundamental importance of the β-ketoamide scaffold in organic synthesis, traced the historical development of research in this area, and explored the interdisciplinary potential of the target compound by drawing parallels with its more extensively studied isomers. The scope is confined to the chemical synthesis and reactivity context, providing a foundation for understanding the potential research avenues for this specific molecule.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-ethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-10(8-11)13-12(15)7-9(2)14/h4-6,8H,3,7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSGHHCNHNJYYHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for N 3 Ethoxyphenyl 3 Oxobutanamide and Its Derivatives

Primary Synthetic Pathways for N-Aryl-3-oxobutanamides

The construction of the N-aryl-3-oxobutanamide scaffold generally involves the formation of an amide bond between an aniline (B41778) derivative and a four-carbon keto-acyl unit.

A common and direct approach for synthesizing N-aryl-3-oxobutanamides is the reaction between an appropriately substituted aniline and an acetoacetic ester, such as ethyl acetoacetate. This condensation reaction typically requires heating the reactants, often under reflux conditions in a suitable solvent like ethanol (B145695) or methanol (B129727). To facilitate the reaction, acid catalysts like hydrochloric acid or sulfuric acid may be employed. The process involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of an alcohol molecule (e.g., ethanol) to form the final amide product.

Diketene (B1670635) serves as a powerful and highly reactive acetoacetylating agent and is widely used in the industrial synthesis of N-aryl-3-oxobutanamides, also known as acetoacetanilides. wikipedia.org This method involves the direct reaction of an aromatic amine, such as 3-ethoxyaniline (B147397), with diketene. wikipedia.org The reaction is typically rapid and efficient. These resulting acetoacetamides are key precursors for arylide yellow and diarylide pigments. wikipedia.org In some multi-component reactions, N-alkyl-3-oxobutanamides are formed in situ from the reaction between an amine and diketene, often catalyzed by an acid like p-toluenesulfonic acid (p-TsOH). rsc.org Lewis acids such as boron trifluoride can also be used to catalyze the reaction of diketene with substrates. researchgate.net

A two-step strategy involving a β-keto acid chloride offers another versatile route. This method first involves the conversion of acetoacetic acid into its more reactive acid chloride, 3-oxobutanoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is the coupling of this freshly prepared acid chloride with the desired aniline. This amide formation is typically carried out in a solvent like dichloromethane (B109758) at reduced temperatures (e.g., 0°C) and in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This pathway can achieve yields in the range of 70-78% after purification.

Optimized Reaction Conditions and Process Parameters for N-(3-ethoxyphenyl)-3-oxobutanamide Synthesis

The efficiency, yield, and purity of N-(3-ethoxyphenyl)-3-oxobutanamide synthesis are highly dependent on the chosen reaction conditions. Optimization of parameters such as the catalyst system and solvent is critical for developing robust and scalable synthetic protocols.

The choice of catalyst can significantly impact the outcome of reactions involving N-aryl-3-oxobutanamides. A variety of catalysts are employed depending on the specific transformation.

Lewis Acids : In multicomponent reactions involving N-aryl-3-oxobutanamides like N-(2-ethoxyphenyl)-3-oxobutanamide, Lewis acids such as ytterbium triflate (Yb(OTf)₃) and scandium triflate (Sc(OTf)₃) have proven effective. d-nb.infonih.gov Ytterbium triflate, at a concentration of 5 mol %, has been identified as a catalyst of choice for certain three-component heterocyclizations. d-nb.infonih.gov Other Lewis acids, including zinc chloride (ZnCl₂) and iron(III) chloride (FeCl₃), have been utilized in oxidation reactions of N-aryl-3-oxobutanamides. beilstein-journals.org

Copper-Based Catalysts : Copper iodide (CuI) has been used as a catalyst in reactions for the synthesis of anilines from acetoacetanilide (B1666496) derivatives, which include N-(4-ethoxyphenyl)-3-oxobutanamide. For intramolecular cyclization reactions of β-keto amides, a system of CuI paired with an amino acid ligand like L-proline has been successfully employed. acs.org

Brønsted Acids : Traditional Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are commonly used to catalyze the condensation of anilines with acetoacetic esters or the in-situ formation of amides from diketene. rsc.org

Catalyst Systems in the Synthesis and Transformation of N-Aryl-3-oxobutanamides

| Catalyst | Reaction Type | Substrate Example(s) | Reference |

|---|---|---|---|

| Ytterbium triflate (Yb(OTf)₃) | Three-component heterocyclization | N-(2-ethoxyphenyl)-3-oxobutanamide, N-(2-methoxyphenyl)-3-oxobutanamide | d-nb.info, nih.gov |

| Zinc Chloride (ZnCl₂) | Oxidation (with DIB) | 3-oxo-N-phenylbutanamide | beilstein-journals.org |

| Copper Iodide (CuI) | C-N bond cleavage | N-(4-ethoxyphenyl)-3-oxobutanamide | |

| CuI / L-proline | Intramolecular Arylation | β-keto 2-iodoanilides | acs.org |

| p-Toluenesulfonic acid (p-TsOH) | Four-component reaction (Biginelli) | In-situ formed N-alkyl-3-oxobutanamide from diketene | rsc.org |

| Hydrochloric acid (HCl) | Amidation | N-(2-Methoxyphenyl)-3-oxobutanamide |

The solvent plays a critical role in the synthesis of N-aryl-3-oxobutanamides, influencing reactant solubility, reaction rates, and product purity.

Protic Solvents : Alcohols such as ethanol and methanol are frequently used, particularly for amidation reactions with acetoacetic esters, often under reflux conditions. In some multicomponent reactions involving N-(2-ethoxyphenyl)-3-oxobutanamide, ethanol was used at room temperature. nih.gov

Aprotic Polar Solvents : Solvents like dioxane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) have been found to be practical for various transformations. beilstein-journals.org Optimization studies for certain oxidation reactions showed that dioxane and DMF were effective solvents. beilstein-journals.org For copper-catalyzed reactions, dioxane was identified as the optimal solvent, leading to high yields. DMSO is a common solvent for understanding the solubility characteristics of related compounds and for specific catalytic systems like CuI/L-proline. acs.orgsolubilityofthings.com

Halogenated Solvents : Dichloroethane (DCE) has been shown to be a suitable solvent for certain reactions, providing high yields in optimization studies. beilstein-journals.org

The selection of the solvent is often a result of screening various options to find the one that provides the best balance of yield and purity for a specific synthetic step. For instance, in one study, dioxane, DCE, and DMF were found to be practical solvents, with DCE providing a yield of 82%. beilstein-journals.org

Solvent Effects in Reactions of N-Aryl-3-oxobutanamides

| Solvent | Reaction Type | Observation / Yield | Reference |

|---|---|---|---|

| Dioxane | Oxidation / C-N Cleavage | Found to be a practical/optimal solvent, yielding up to 89% in some cases. | beilstein-journals.org, beilstein-journals.org, |

| Ethanol | Amidation / Multicomponent Reaction | Commonly used under reflux; also used at room temperature. | , nih.gov |

| Dichloroethane (DCE) | Oxidation | Effective solvent, providing yields up to 89%. | beilstein-journals.org |

| N,N-Dimethylformamide (DMF) | Oxidation | Identified as a practical solvent, yielding 80% in one study. | beilstein-journals.org, beilstein-journals.org |

| Dimethyl sulfoxide (DMSO) | Intramolecular Arylation | Used as solvent for CuI/L-proline catalyzed reactions. | acs.org |

| n-Butanol | Multicomponent Reaction | Used for reactions under conventional heating. | nih.gov |

Temperature and Reaction Time Optimization

The optimization of temperature and reaction time is critical in the synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide and its derivatives to maximize yield and minimize side reactions. For instance, in the synthesis of related N-aryl-3-oxobutanamides, reactions are often conducted at elevated temperatures to drive the reaction to completion. In one study, the synthesis of N-(4-chloro/methoxyphenyl)-3-oxobutanamide derivatives via the Biginelli reaction was carried out under reflux conditions in ethanol for 6-8 hours. growingscience.com When dimethylformamide (DMF) was used as a solvent at 120°C, charring of the product was observed, highlighting the sensitivity of the reactants to high temperatures in certain solvents. growingscience.com In another example involving the synthesis of anilines from acetoacetanilide derivatives, the optimal condition was found to be 100°C for 5 hours in dioxane. The reaction temperature can also influence the product outcome, as seen in the synthesis of 2,2-dibromo-N-p-tolylacetamides, where increasing the reaction temperature led to a decreased yield. Microwave-assisted synthesis has also been employed, significantly reducing reaction times. For example, a four-component domino reaction to produce polycyclic compounds was carried out at 120°C for 20 minutes in DMSO-Et2NH under microwave irradiation. nih.gov

The following table summarizes the optimized conditions for related reactions, providing insight into the potential parameters for N-(3-ethoxyphenyl)-3-oxobutanamide synthesis.

| Reaction Type | Solvent | Temperature | Time | Yield |

| Biginelli Reaction | Ethanol | Reflux | 6-8 hours | Good |

| Aniline Synthesis | Dioxane | 100°C | 5 hours | 80% |

| Dichloroacetamide Synthesis | Dioxane | Room Temp | 1 hour | Good to Excellent |

| Domino Reaction (Microwave) | DMSO-Et2NH | 120°C | 20 min | Not specified |

Workup and Purification Techniques

Following the synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide, appropriate workup and purification techniques are essential to isolate the product in a pure form. A common workup procedure involves quenching the reaction mixture, followed by extraction and washing. For example, in the synthesis of α-ketoamides, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297). The combined organic layers are then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. rsc.org

Purification is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, can yield highly pure crystalline products. nih.gov For instance, crystals of N-(4-ethoxyphenyl)-3-oxobutanamide were obtained by slow cooling of a nearly saturated solution in boiling deionized water. nih.goviucr.org When recrystallization is not effective or for isolating products from complex mixtures, silica (B1680970) gel column chromatography is the method of choice. The selection of the eluent system is critical for achieving good separation. Common solvent systems include mixtures of ethyl acetate and hexane (B92381) or dichloromethane and petroleum ether. google.com In some cases, purification by MPLC (Medium Pressure Liquid Chromatography) is also employed. rsc.org

Mechanistic Investigations of N-(3-ethoxyphenyl)-3-oxobutanamide Formation

The formation of N-(3-ethoxyphenyl)-3-oxobutanamide typically proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Acyl Substitution Mechanisms

The reaction can be catalyzed by either acid or base. youtube.com In an acid-catalyzed mechanism, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine. libretexts.org In a base-catalyzed or strong nucleophile scenario, the reaction proceeds without the need for initial protonation. youtube.com

Regioselectivity in Diketene Amidation

When diketene is used as the acetoacetylating agent in the synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide, the regioselectivity of the reaction is a key consideration. The strained four-membered ring of diketene makes it susceptible to nucleophilic attack. The amidation reaction with an amine like 3-ethoxyaniline typically occurs selectively at the β-lactone carbonyl carbon. This selectivity is attributed to the higher electrophilicity of this carbon compared to the α-carbon of the enol ether moiety. The attack at the β-carbon leads to the opening of the ring and the formation of the desired acetoacetamide (B46550) derivative. Under optimized conditions, this reaction is highly regioselective, avoiding substitution at the α-position.

Identification and Mitigation of Side Reactions

Several side reactions can occur during the synthesis of N-(3-ethoxyphenyl)-3-oxobutanamide, potentially reducing the yield and purity of the desired product. One common side reaction is over-condensation or the formation of imine byproducts, particularly at elevated temperatures. Hydrolysis of the starting materials or the product can also occur, especially in the presence of water.

To mitigate these side reactions, careful control of the reaction conditions is crucial. Running the reaction at an optimized temperature and for a specific duration can minimize the formation of byproducts. The use of anhydrous solvents and reagents can prevent unwanted hydrolysis. In syntheses involving acid chlorides, a base such as triethylamine is often added to scavenge the HCl byproduct, which could otherwise lead to undesired side reactions. The choice of solvent can also play a significant role; for instance, using a non-polar solvent might suppress certain side reactions.

Advanced Synthetic Transformations Utilizing N-(3-ethoxyphenyl)-3-oxobutanamide as a Precursor

N-(3-ethoxyphenyl)-3-oxobutanamide and its derivatives are versatile precursors in the synthesis of more complex molecules, particularly various heterocyclic compounds. researchgate.net

The active methylene (B1212753) group in the β-dicarbonyl moiety of N-aryl-3-oxobutanamides makes them valuable starting materials. For example, these compounds can undergo oxidative cyclization to produce substituted oxindoles. nii.ac.jp They are also used in multicomponent reactions to synthesize a variety of heterocyclic structures. For instance, N-(2-ethoxyphenyl)-3-oxobutanamide has been used in a three-component reaction with 5-amino-3-methylisoxazole (B44965) and salicylaldehyde (B1680747) to form dihydroisoxazolopyridines or benzoxazocine derivatives, depending on the reaction conditions. beilstein-journals.org

Furthermore, N-aryl-3-oxobutanamides can be used to synthesize dihaloacetamides. In one study, various 3-oxo-N-phenylbutanamides were converted to their corresponding N-phenyl dichloroacetamides in good to excellent yields using (diacetoxyiodo)benzene (B116549) and a Lewis acid. beilstein-journals.org This transformation involves an oxidative process with the cleavage of a carbon-carbon bond. beilstein-journals.org These precursors also participate in reactions to form pyrazoloquinolinenones and other fused heterocyclic systems. nih.gov

The following table lists some of the advanced transformations and the resulting products from N-(3-ethoxyphenyl)-3-oxobutanamide and its analogs.

| Precursor | Reagents | Product |

| N-aryl-3-oxobutanamides | Oxidizing Agent | Substituted Oxindoles |

| N-(2-ethoxyphenyl)-3-oxobutanamide | 5-amino-3-methylisoxazole, salicylaldehyde, Yb(OTf)3 | Dihydroisoxazolopyridine |

| 3-oxo-N-phenylbutanamides | (Diacetoxyiodo)benzene, ZnCl2 | N-phenyl dichloroacetamides |

| N-aryl-3-oxobutanamides | Phenyl isocyanate, α-halo carbonyl compounds | Thiophene (B33073) and Thiazole (B1198619) derivatives |

Construction of Heterocyclic Systems

The scaffold of N-aryl-3-oxobutanamides, including the 3-ethoxy derivative, is a cornerstone in heterocyclic synthesis, providing a readily accessible starting material for building complex molecular architectures. sciencepublishinggroup.comresearchgate.net

N-Aryl-3-oxobutanamides are frequently employed in the synthesis of pyridine (B92270) and pyridinone rings. These reactions often proceed through condensation mechanisms involving the active methylene group and the acetyl carbonyl of the butanamide chain.

One common strategy involves the reaction of a 3-oxobutanamide with reagents containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638). nih.govresearchgate.net For instance, the condensation of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile in ethanolic piperidine yields a pyridinone derivative. nih.gov A similar reaction of N-2-pyridyl-3-oxobutanamide with arylidenemalononitrile derivatives leads to the formation of dihydropyridine (B1217469) structures. raco.cat Another approach involves the condensation of 3-oxobutanamide with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), which can lead to pyridinone derivatives through a series of condensation and cyclization steps. nih.gov The reaction of N-1-naphthyl-3-oxobutanamide with arylidinecyanothioacetamide is another route to pyridine-2(1H)-thiones. researchgate.net

The following table summarizes representative reactions for the synthesis of pyridine and pyridinone derivatives from N-aryl-3-oxobutanamide precursors.

| Starting Material (N-Aryl-3-oxobutanamide) | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Malononitrile | Ethanolic piperidine | Pyridinone | nih.gov |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Ethyl cyanoacetate | Ethanolic piperidine | Pyridinone | nih.govresearchgate.net |

| N-2-pyridyl-3-oxobutanamide | Arylidenemalononitrile | Not specified | Dihydropyridine | raco.cat |

| N-1-naphthyl-3-oxobutanamide | Arylidinecyanothioacetamide | Ethanol/piperidine, reflux | Pyridine-2(1H)-thione | researchgate.net |

| N-(2-methoxyphenyl)-3-oxobutanamide | Salicylaldehyde, 5-amino-3-methylisoxazole | Ytterbium triflate, stirring, RT | Dihydroisoxazolo[5,4-b]pyridine | beilstein-journals.org |

The Biginelli reaction and its variations are powerful tools for synthesizing pyrimidine (B1678525) and tetrahydropyrimidine (B8763341) derivatives from β-dicarbonyl compounds. This multicomponent reaction typically involves the condensation of an aldehyde, a β-dicarbonyl compound (like N-(3-ethoxyphenyl)-3-oxobutanamide), and a urea (B33335) or thiourea (B124793) derivative. orientjchem.orgnih.gov

For example, N-(4-chloro/methoxyphenyl)-3-oxobutanamide reacts with various aromatic aldehydes and thiourea in the presence of concentrated hydrochloric acid to produce N-(4-chloro/methoxyphenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. growingscience.com These products can be further derivatized, for instance, by N-formylation using DMF and phosphorus oxychloride. growingscience.comchemrevlett.com Microwave-assisted synthesis has also been employed to accelerate these reactions, as demonstrated in the reaction of N-(4-methoxyphenyl)-3-oxobutanamide with an aldehyde and urea, catalyzed by hydrochloric acid, to yield tetrahydropyrimidine derivatives in minutes. orientjchem.org

The following table details synthetic routes to pyrimidine derivatives using N-aryl-3-oxobutanamide substrates.

| Starting Material (N-Aryl-3-oxobutanamide) | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| N-(4-chloro/methoxyphenyl)-3-oxobutanamide | Aromatic aldehydes, Thiourea | Conc. HCl, ethanol, reflux | 2-Thioxo-1,2,3,4-tetrahydropyrimidine | growingscience.com |

| N-(4-methoxyphenyl)-3-oxobutanamide | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Urea | HCl, microwave irradiation | 1,2,3,4-Tetrahydropyrimidine | orientjchem.org |

| N-(4-methoxyphenyl)-3-oxobutanamide | 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, Thiourea | HCl, microwave irradiation | 1,2,3,4-Tetrahydropyrimidine-2-thione | orientjchem.org |

| N-(2,4-bis(trifluoromethyl)phenyl)-3-oxobutanamide | Aromatic aldehydes, Urea | Conc. HCl, ethanol, reflux | 2-Oxo-1,2,3,4-tetrahydropyrimidine | ripublication.com |

| N-(4-hydroxyphenyl)-3-oxobutanamide | Ethyl isothiocyanate | Not specified | Pyrimidine derivative | nih.gov |

The reactivity of the β-oxoanilide scaffold is also harnessed for the construction of sulfur-containing heterocycles like thiophenes and thiazoles. The Gewald reaction is a prominent method for thiophene synthesis, involving the reaction of a carbonyl compound with an activated nitrile and elemental sulfur in the presence of a base. researchgate.net

Specifically, a 3-oxobutanamide can react with malononitrile and elemental sulfur in refluxing ethanol with triethylamine to yield a 2-aminothiophene derivative. sciencepublishinggroup.comresearchgate.net This thiophene can then serve as an intermediate for more complex fused systems, such as thieno[2,3-d]pyrimidines. sciencepublishinggroup.comresearchgate.net Thiazole derivatives can be synthesized by reacting a non-isolable potassium salt of the 3-oxobutanamide (formed with a base) with α-halo carbonyl compounds like chloroacetonitrile. sciencepublishinggroup.comresearchgate.net

Examples of thiophene and thiazole synthesis are presented below.

| Starting Material (N-Aryl-3-oxobutanamide) | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| 3-Oxobutanamide derivative | Malononitrile, Elemental sulfur | Absolute ethanol, triethylamine, reflux | 2-Aminothiophene | sciencepublishinggroup.comresearchgate.net |

| 3-Oxobutanamide derivative | Phenyl isocyanate, Chloroacetonitrile | Basic medium, DMF | Thiazole | sciencepublishinggroup.comresearchgate.net |

| 3-Oxobutanamide derivative | Phenyl isocyanate, Ethyl chloroacetate | Basic medium, DMF | Thiophene | sciencepublishinggroup.comresearchgate.net |

Diazepine ring systems, particularly the pharmacologically significant benzodiazepines, can be synthesized using 3-oxobutanamide derivatives. nih.gov One synthetic route involves the condensation of a 3-oxobutanamide with ethylenediamine. sciencepublishinggroup.com This reaction, when conducted in ethanol with a few drops of acetic acid, leads to the formation of a 1,4-diazepine derivative through the reaction of both carbonyl groups of the butanamide chain with the diamine. sciencepublishinggroup.com More complex, multi-component strategies have also been developed to access diverse 1,4-benzodiazepine (B1214927) scaffolds, often starting from building blocks like aminophenylketones or anthranilic acid derivatives. nih.gov

| Starting Material (N-Aryl-3-oxobutanamide) | Reagent(s) | Catalyst/Conditions | Product Type | Ref |

| N-(3-trifluoromethyl)phenyl-3-oxobutanamide | Ethylenediamine | Ethanol, acetic acid | 1,4-Diazepine | sciencepublishinggroup.com |

Quinolinone cores are accessible through intramolecular cyclization of N-aryl-3-oxobutanamides. This acid-catalyzed reaction, often referred to as the Conrad-Limpach synthesis or a variation thereof, involves the cyclization of the anilide onto the ketone, followed by dehydration. Strong acids like concentrated sulfuric acid, polyphosphoric acid (PPA), or trifluoroacetic acid are typically used to promote this transformation. researchgate.net For example, heating N-(3-methoxyphenyl)-3-oxobutanamide, an analogue of the title compound, with polyphosphoric acid at 100°C results in the formation of 7-methoxy-4-methylquinazolin-2(1H)-one. vulcanchem.com This demonstrates a direct and efficient method for constructing the quinolinone ring system from an appropriate N-aryl-3-oxobutanamide precursor. researchgate.net

| Starting Material | Reagent/Catalyst | Conditions | Product | Ref |

| N-(3-methoxyphenyl)-3-oxobutanamide | Polyphosphoric acid (PPA) | 100°C, under nitrogen | 7-Methoxy-4-methylquinazolin-2(1H)-one | vulcanchem.com |

| Acetoacetamide derivative | Concentrated H₂SO₄ | Not specified | Quinolinone | researchgate.net |

| Acetoacetamide derivative | Trifluoroacetic acid | Not specified | Quinolinone | researchgate.net |

Functional Group Interconversions and Derivatization

Beyond serving as a scaffold for heterocycle synthesis, N-(3-ethoxyphenyl)-3-oxobutanamide can undergo various functional group interconversions. The β-diketone moiety is a key site for such transformations. nih.gov The molecule exists as a keto-enol tautomer, although it crystallizes in the keto form. nih.gov

The active methylene and carbonyl groups are susceptible to a range of reactions. For example, the carbonyl groups can be reduced. The reduction of amides to amines can be achieved with potent reducing agents like lithium aluminum hydride (LiAlH₄) or borane, which would convert the amide group to a secondary amine. imperial.ac.uk The ketone carbonyl can also be targeted for reduction.

Derivatization can also occur at the aromatic ring or the ethoxy group, although reactions involving the butanamide chain are more common due to its higher reactivity. The amide nitrogen can also be involved in reactions, such as the formylation of tetrahydropyrimidine derivatives using DMF and POCl₃. growingscience.comchemrevlett.com

Oxidative and Reductive Transformations

The oxidation of N-aryl-3-oxobutanamides can proceed via several pathways, depending on the oxidizing agent and reaction conditions. These transformations can lead to cyclized products or C-C bond cleavage.

Manganese(III) Acetate-Mediated Oxidative Cyclization:

One significant oxidative transformation of N-aryl-3-oxobutanamides is the intramolecular cyclization to form indolin-2-one (oxindole) derivatives. This reaction is effectively mediated by manganese(III) acetate, which promotes a free-radical cyclization. researchgate.netnii.ac.jp The reaction of N,2-disubstituted N-aryl-3-oxobutanamides with manganese(III) acetate in acetic acid produces 3-acetylindolin-2-ones in good to excellent yields. researchgate.net The presence of a substituent at the 2-position of the butanamide chain is crucial to prevent dimerization of the starting material. researchgate.net The reaction is influenced by substituents on the aryl ring; electron-withdrawing groups tend to prolong the reaction time, while electron-donating groups can shorten it. researchgate.net

Table 1: Manganese(III) Acetate-Mediated Oxidative Cyclization of N-Aryl-3-oxobutanamides to Indolin-2-ones researchgate.net

| Starting Material (N-Aryl-3-oxobutanamide) | Product (3-Acetylindolin-2-one) | Yield (%) |

|---|---|---|

| N,2-Dimethyl-N-phenyl-3-oxobutanamide | 3-Acetyl-1,3-dimethylindolin-2-one | 71 |

| N-Aryl-3-oxobutanamides with halogen on aryl ring | Corresponding indolinones | High to quantitative |

(Diacetoxyiodo)benzene-Mediated Oxidative Cleavage:

A novel oxidative reaction employing (diacetoxyiodo)benzene (DIB) in the presence of a Lewis acid leads to the cleavage of the C2-C3 bond of the butanamide backbone, yielding 2,2-dihalo-N-phenylacetamides. pressbooks.pubpharmaguideline.com This transformation proceeds smoothly for a range of N-aryl-3-oxobutanamides, with the electronic properties and position of substituents on the benzene (B151609) ring having little effect on the outcome. pressbooks.pub For instance, using zinc(II) chloride as the Lewis acid in dioxane results in the formation of dichloroacetamides, while zinc(II) bromide yields dibromoacetamides. pressbooks.pub

Table 2: DIB-Mediated Oxidative Halogenation of N-Aryl-3-oxobutanamides pressbooks.pub

| Starting Material (N-Aryl-3-oxobutanamide) | Reagents | Product | Yield (%) |

|---|---|---|---|

| 3-Oxo-N-phenylbutanamide | DIB, ZnCl₂ | 2,2-Dichloro-N-phenylacetamide | Good |

| 3-Oxo-N-o-tolylbutanamide | DIB, ZnCl₂ | 2,2-Dichloro-N-o-tolylacetamide | Good |

| N-(4-Chlorophenyl)-3-oxobutanamide | DIB, ZnCl₂ | 2,2-Dichloro-N-(4-chlorophenyl)acetamide | Good |

| N-(4-Methoxyphenyl)-3-oxobutanamide | DIB, ZnCl₂ | 2,2-Dichloro-N-(4-methoxyphenyl)acetamide | Good |

The reduction of N-aryl-3-oxobutanamides can target either the ketone carbonyl group or the amide functionality, depending on the reducing agent employed.

Reduction of the Ketone Carbonyl:

The ketone at the C-3 position can be selectively reduced to a hydroxyl group. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing ketones and aldehydes. sioc-journal.cn In the presence of NaBH₄ and a Lewis acid like ferric chloride (FeCl₃), β-keto amides are quantitatively reduced to the corresponding β-hydroxy amides. umn.edu This method offers a straightforward route to N-aryl-3-hydroxybutanamide derivatives.

Reduction of the Amide Carbonyl:

Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functionality. masterorganicchemistry.com While ketones are also reduced by LiAlH₄ to alcohols, amides are typically reduced to amines. masterorganicchemistry.comnih.gov Therefore, the treatment of N-(3-ethoxyphenyl)-3-oxobutanamide with LiAlH₄ would be expected to yield the corresponding amine after reduction of both the ketone and the amide. The reduction of the cyclized indolinone products, formed from oxidative cyclization, with LiAlH₄ leads to the corresponding substituted 1H-indoles. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions

The N-aryl-3-oxobutanamide scaffold can participate in various nucleophilic substitution reactions, often in multicomponent settings.

Multicomponent Reactions:

N-aryl-3-oxobutanamides can act as nucleophiles in multicomponent reactions, leading to the formation of complex heterocyclic structures. rsc.org For example, the three-component reaction of 5-amino-3-methylisoxazole, salicylaldehyde, and an N-aryl-3-oxobutanamide can yield different products depending on the reaction conditions. rsc.org Under ultrasonic irradiation without a catalyst, the reaction selectively produces chroman-3-carboxamides. rsc.org However, the use of a Lewis acid catalyst like ytterbium triflate can direct the reaction towards the formation of dihydroisoxazolopyridines. rsc.org The substituent on the N-aryl group can also significantly influence the reaction outcome. rsc.org Specifically, N-(2-ethoxyphenyl)-3-oxobutanamide has been shown to yield dihydroisoxazolopyridine in the presence of ytterbium triflate with stirring, and a benzoxazocine derivative under ultrasonication.

Table 3: Influence of Reaction Conditions on Multicomponent Reactions of N-Aryl-3-oxobutanamides rsc.org

| N-Aryl-3-oxobutanamide | Reagents | Conditions | Major Product |

|---|---|---|---|

| N-(2-Methoxyphenyl)-3-oxobutanamide | 5-Amino-3-methylisoxazole, Salicylaldehyde | Ultrasonication, no catalyst | Chroman-3-carboxamide derivative |

| N-(2-Methoxyphenyl)-3-oxobutanamide | 5-Amino-3-methylisoxazole, Salicylaldehyde, Yb(OTf)₃ | Stirring | Dihydroisoxazolopyridine derivative |

| N-(2-Ethoxyphenyl)-3-oxobutanamide | 5-Amino-3-methylisoxazole, Salicylaldehyde, Yb(OTf)₃ | Stirring | Dihydroisoxazolopyridine derivative |

Reaction with Amines to Form Ureas:

Acetoacetanilides can serve as masked isocyanates. In the presence of primary or secondary amines, they can undergo a reaction to form unsymmetrically substituted ureas in high yields. nii.ac.jp This reaction proceeds under milder, catalyst-free conditions compared to other methods. nii.ac.jp

The most reactive site for electrophilic substitution on the butanamide chain is the C-2 methylene group, which is activated by the two adjacent carbonyl groups. The aromatic ring can also undergo electrophilic substitution, although this is less commonly reported for this specific class of compounds.

Substitution at the C-2 Position:

The active methylene group at the C-2 position is susceptible to attack by various electrophiles. For instance, the reaction of N-aryl-3-oxobutanamides with arenediazonium salts in a basic medium leads to the formation of 2-arylhydrazono-N-aryl-3-oxobutanamides. This reaction is a classical example of electrophilic substitution on an active methylene compound.

Table 4: Synthesis of a Hydrazono Derivative of N-(4-ethoxyphenyl)-3-oxobutanamide

| Starting Material | Reagents | Product | Yield (%) |

|---|

Furthermore, the amide side chain of N-aryl-3-oxobutanamides is noted to be susceptible to electrophilic substitution by oxidizing agents that can be found in a cellular environment, such as peroxynitrite and hypochlorous acid.

Iii. Comprehensive Spectroscopic Characterization and Structural Analysis of N 3 Ethoxyphenyl 3 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, one can deduce the chemical environment, number, and connectivity of atoms.

The ¹H NMR spectrum of N-(3-ethoxyphenyl)-3-oxobutanamide is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The spectrum would show characteristic chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and integration values proportional to the number of protons generating the signal.

Based on the structure, the following proton signals are anticipated:

Amide Proton (-NH-) : A broad singlet, typically appearing downfield (around δ 9.0-10.0 ppm), resulting from the amide proton. Its chemical shift can be sensitive to solvent and concentration.

Aromatic Protons (-C₆H₄-) : The four protons on the benzene (B151609) ring would appear in the aromatic region (δ 6.5-8.0 ppm). Due to the meta-substitution pattern, a complex set of multiplets is expected. A triplet for the proton between the two substituents (at C4), a singlet-like signal for the proton at C2, and two doublet-of-doublets for the protons at C5 and C6 are plausible.

Ethoxy Group Protons (-OCH₂CH₃) : This group would produce a quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a classic ethyl group signature. The quartet would likely appear around δ 4.0 ppm, and the triplet around δ 1.3 ppm.

Methylene Protons (-COCH₂CO-) : The protons of the methylene group situated between the two carbonyl groups would appear as a sharp singlet around δ 3.5 ppm.

Acetyl Methyl Protons (-COCH₃) : The terminal methyl protons of the acetyl group would also give rise to a sharp singlet, expected to be further upfield, around δ 2.2 ppm.

The table below outlines the predicted ¹H NMR spectral data for N-(3-ethoxyphenyl)-3-oxobutanamide.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Amide (-NH -) | 9.0 - 10.0 | broad singlet (br s) | 1H |

| Aromatic (-C₆H ₄-) | 6.5 - 7.5 | multiplet (m) | 4H |

| Ethoxy (-OCH ₂CH₃) | ~4.0 | quartet (q) | 2H |

| Acetyl (-COCH ₃) | ~2.2 | singlet (s) | 3H |

| Methylene (-COCH ₂CO-) | ~3.5 | singlet (s) | 2H |

| Ethoxy (-OCH₂CH ₃) | ~1.3 | triplet (t) | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For N-(3-ethoxyphenyl)-3-oxobutanamide, twelve distinct signals would be expected, corresponding to the twelve carbon atoms in its asymmetric structure.

The expected chemical shifts for the carbon atoms are as follows:

Carbonyl Carbons (-C=O) : Two signals in the highly deshielded region (δ 165-205 ppm) are expected. The amide carbonyl carbon typically appears around δ 165-170 ppm, while the ketone carbonyl is usually further downfield, above δ 200 ppm.

Aromatic Carbons (-C₆H₄-) : Six signals would be present in the aromatic region (δ 100-160 ppm). The carbon attached to the ethoxy group (-C-O) would be the most downfield (around δ 159 ppm), while the carbon bonded to the nitrogen atom (-C-N) would also be significantly downfield. The other four aromatic carbons would have shifts determined by their respective positions.

Ethoxy Group Carbons (-OCH₂CH₃) : The methylene carbon (-OCH₂) would be found around δ 63 ppm, and the methyl carbon (-CH₃) would be upfield, around δ 15 ppm.

Methylene Carbon (-COCH₂CO-) : The methylene carbon between the carbonyls is expected around δ 50 ppm.

Acetyl Methyl Carbon (-COCH₃) : This methyl carbon signal should appear around δ 30 ppm.

The table below summarizes the predicted ¹³C NMR spectral assignments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ketone Carbonyl (C =O) | > 200 |

| Amide Carbonyl (C =O) | 165 - 170 |

| Aromatic C -O | ~159 |

| Aromatic C -N | ~140 |

| Aromatic C -H | 105 - 130 |

| Ethoxy (-OC H₂CH₃) | ~63 |

| Methylene (-COC H₂CO-) | ~50 |

| Acetyl (-COC H₃) | ~30 |

| Ethoxy (-OCH₂C H₃) | ~15 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. sdsu.eduresearchgate.net

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal proton-proton couplings. sdsu.edu Key expected correlations would include the coupling between the ethoxy group's -OCH₂- protons and -CH₃ protons. It would also show couplings between adjacent protons on the aromatic ring, helping to decipher the complex multiplet patterns.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded carbon and proton atoms. libretexts.org It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the ethoxy methylene protons to the ethoxy methylene carbon. libretexts.org

The amide proton (-NH-) showing a correlation to the aromatic C-N carbon and the amide carbonyl carbon.

The methylene protons (-COCH₂-) showing correlations to both the amide and ketone carbonyl carbons.

The ethoxy methylene protons (-OCH₂-) showing a correlation to the aromatic C-O carbon.

Together, these 2D NMR techniques would provide a comprehensive and definitive map of the atomic connections, confirming the structure of N-(3-ethoxyphenyl)-3-oxobutanamide.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.

The IR spectrum of N-(3-ethoxyphenyl)-3-oxobutanamide would display several characteristic absorption bands that confirm the presence of its key functional groups. While specific data for this compound is not available, data from analogous structures, such as N-(aryl)-3-oxobutanamides, provides a reliable basis for prediction. growingscience.com

The major expected absorption bands and their corresponding vibrational modes are detailed below.

N-H Stretch : A moderate to sharp absorption band is expected in the region of 3250-3350 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy, methylene, and methyl groups) would be observed as stronger bands just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretches : Two distinct and strong carbonyl absorption bands are a key feature. The ketonic carbonyl (C=O) stretch is expected around 1720-1725 cm⁻¹, while the amide I band (primarily C=O stretch) should appear at a lower frequency, typically around 1660-1670 cm⁻¹.

N-H Bend (Amide II band) : A strong band around 1530-1550 cm⁻¹, known as the Amide II band, arises from a combination of N-H bending and C-N stretching vibrations.

C-O-C Stretch : The asymmetric stretching of the aryl-alkyl ether bond (Ar-O-CH₂) would produce a strong, characteristic band around 1200-1250 cm⁻¹.

Aromatic C=C Bends : Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

The following table provides a summary of the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Amide | N-H stretch | 3250 - 3350 | Medium-Strong |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Weak-Medium |

| Aliphatic C-H | C-H stretch | 2850 - 2980 | Medium-Strong |

| Ketone | C=O stretch | 1720 - 1725 | Strong |

| Amide (Amide I) | C=O stretch | 1660 - 1670 | Strong |

| Amide (Amide II) | N-H bend / C-N stretch | 1530 - 1550 | Strong |

| Aryl Ether | C-O-C stretch | 1200 - 1250 | Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structural features through the analysis of its fragmentation patterns. Various ionization and detection methods can be applied to study N-(3-ethoxyphenyl)-3-oxobutanamide.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of thermally labile or non-volatile compounds. For N-(4-ethoxyphenyl)-3-oxobutanamide, a closely related isomer, LC-MS methods have been developed using reverse-phase HPLC with a mobile phase of acetonitrile (B52724) and water, with formic acid as a modifier for MS compatibility. sielc.com In LC-MS analysis of the related compound N-(4-ethoxyphenyl)-3-oxobutanamide, using electrospray ionization (ESI) in negative ion mode, the precursor ion [M-H]⁻ was observed at m/z 220.0979. nih.gov Collision-induced dissociation of this precursor ion would yield a characteristic fragmentation pattern, providing further structural confirmation.

Table 1: LC-MS Data for N-(4-ethoxyphenyl)-3-oxobutanamide

| Parameter | Value |

|---|---|

| Ionization Mode | ESI Negative |

| Precursor Ion | [M-H]⁻ |

| Precursor m/z | 220.0979 |

| Instrument | ESI-QTOF |

Data derived from studies on the para isomer, N-(4-ethoxyphenyl)-3-oxobutanamide. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another hybrid technique that pairs the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. The NIST Mass Spectrometry Data Center contains GC-MS data for N-(4-ethoxyphenyl)-3-oxobutanamide, indicating its suitability for this analytical method. nih.gov The mass spectrum would show a molecular ion peak and a series of fragment ions that are characteristic of the compound's structure. nih.gov The study of mass spectral trends in various classes of compounds by GC-EI-MS can aid in the identification of unknown substances. nih.gov

X-ray Crystallography for Three-Dimensional Structural Determination

Single crystal X-ray diffraction analysis of the related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, reveals that it crystallizes in the orthorhombic space group Pca2₁. nih.goviucr.orgresearchgate.net The crystal structure contains two independent molecules in the asymmetric unit. nih.goviucr.orgresearchgate.net This detailed structural information is crucial for understanding the solid-state packing and intermolecular interactions. While specific crystallographic data for N-(3-ethoxyphenyl)-3-oxobutanamide is not present in the search results, the data for its para-isomer provides a valuable reference. nih.goviucr.orgresearchgate.netiucr.org

Table 2: Crystal Data for N-(4-ethoxyphenyl)-3-oxobutanamide

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Z | 8 |

Data obtained from single crystal X-ray diffraction studies of the para isomer. researchgate.net

The analysis of the crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide shows that the molecule exists as the keto tautomer. nih.goviucr.orgresearchgate.net The two independent molecules in the asymmetric unit exhibit very similar conformations. nih.goviucr.orgresearchgate.net A notable feature is that the β-diketone moieties are twisted out of planarity. nih.goviucr.orgresearchgate.net This is quantified by the O—C⋯C—O pseudo torsion angles, which are reported to be -74.4 (5)° and -83.9 (5)° for the two independent molecules. nih.goviucr.orgresearchgate.netiucr.org This twist is a significant conformational feature of the molecule in the solid state.

Examination of Hydrogen Bonding Networks and Crystal Packing

While specific crystallographic data for N-(3-ethoxyphenyl)-3-oxobutanamide is not extensively detailed in available literature, a thorough analysis of its structural isomer, N-(4-ethoxyphenyl)-3-oxobutanamide, provides critical insights into the expected hydrogen bonding and crystal packing behavior. X-ray crystallography studies on the 4-ethoxy analogue reveal a well-defined and stable solid-state structure governed by intermolecular hydrogen bonds. nih.goviucr.orgresearchgate.net

The crystal structure of N-(4-ethoxyphenyl)-3-oxobutanamide shows that the N-H group of the amide functionality acts as a hydrogen bond donor. nih.govresearchgate.net This proton is donated to the amide carbonyl oxygen atom of an adjacent molecule. This specific interaction, represented as N—H⋯O=C, is a recurring motif that dictates the crystal packing. These hydrogen bonds link the molecules together, forming antiparallel chains that propagate along the iucr.org crystallographic direction. nih.goviucr.orgiucr.org

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₅NO₃ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| Z (Molecules per unit cell) | 8 |

| Z' (Molecules per asymmetric unit) | 2 |

| Primary Hydrogen Bond Type | N—H⋯O (amide to amide) |

| Resulting Structure | Antiparallel chains along iucr.org |

Tautomerism Investigations in N-(3-ethoxyphenyl)-3-oxobutanamide and its Analogues

Tautomerism is a fundamental property of β-ketoamides, including N-(3-ethoxyphenyl)-3-oxobutanamide. The presence of both keto and amide functionalities allows for complex equilibria involving keto-enol and azo-hydrazone forms, particularly in its derivatives.

The β-dicarbonyl moiety within N-(3-ethoxyphenyl)-3-oxobutanamide allows it to exist in equilibrium between a keto and an enol form. In the solid state, crystallographic analysis of the analogue N-(4-ethoxyphenyl)-3-oxobutanamide confirms that the molecule exists exclusively as the keto tautomer. nih.goviucr.orgresearchgate.net In this form, the β-diketone portion of the molecule is notably twisted out of planarity. nih.gov

In solution, however, a dynamic equilibrium between the ketoamide and the Z-enolamide tautomers is established. core.ac.uk Studies on various β-ketoamides using Nuclear Magnetic Resonance (NMR) spectroscopy show that these two forms are typically the most abundant, with their relative populations influenced by the solvent, temperature, and electronic effects of substituents. core.ac.uk The Z-enolamide form is stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. core.ac.uk Similarly, the ketoamide form is stabilized by an internal hydrogen bond between the amide N-H and the ketone carbonyl oxygen. core.ac.uk

| Tautomeric Form | Key ¹H NMR Signal | Description |

|---|---|---|

| Ketoamide | ~5.0 ppm | Singlet for the methine proton (CH) between the two carbonyl groups. |

| Z-Enolamide | >12.0 ppm | Broad singlet for the enolic hydroxyl proton (-OH) involved in a strong intramolecular H-bond. |

| Ketoamide | Two distinct signals | Two N-H proton signals due to restricted rotation and H-bonding. |

When N-aryl-3-oxobutanamide structures are modified to include an arylazo group at the C-2 position, a different tautomeric equilibrium arises: azo-hydrazone tautomerism. Research on N-(3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2-arylhydrazono-3-oxobutanamide derivatives provides a model for this phenomenon. research-nexus.netsemanticscholar.orgumich.edu These compounds can theoretically exist as a keto-hydrazone form (4A), a hydroxy-azo form (4B), or a CH-azo form (4C). semanticscholar.orgresearchgate.net

Spectroscopic evidence from IR and ¹H NMR analyses, combined with the determination of acid dissociation constants (pKas), overwhelmingly indicates that these derivatives exist predominantly in the more stable keto-hydrazone tautomeric form. research-nexus.netsemanticscholar.org The ¹H NMR spectra consistently show a signal for the N-H proton of the hydrazone group, while lacking signals that would correspond to the other tautomeric forms. semanticscholar.org Furthermore, the IR spectra display distinct absorption bands for the ester, acetyl, and amide carbonyl groups, the frequencies of which are lowered due to intramolecular hydrogen bonding, a characteristic feature of the keto-hydrazone structure. semanticscholar.org This stability of the hydrazone form is crucial for the chemical behavior and potential applications of these derivatives. research-nexus.net

| Spectroscopic Method | Observed Feature | Interpretation |

|---|---|---|

| ¹H NMR | Singlet at δ 13.33-14.00 ppm | Corresponds to the two NH protons of the hydrazone and amide groups, respectively. semanticscholar.org |

| IR (cm⁻¹) | Bands at ~1701-1671, ~1666-1651, ~1655-1624 | Stretching vibrations for ester, acetyl, and amide C=O groups, respectively, with frequencies lowered by H-bonding. semanticscholar.org |

| Electronic Absorption (UV-Vis) | Bands at ~394-411 nm | Consistent with the π → π* transition of the hydrazone chromophore. researchgate.net |

Iv. Computational and Theoretical Studies of N 3 Ethoxyphenyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and for describing the distribution of electrons within it (electronic structure). For N-(3-ethoxyphenyl)-3-oxobutanamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to predict its optimal geometry. core.ac.uk These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's shape.

Table 1: Hypothetical DFT-Calculated Electronic Properties of N-(3-ethoxyphenyl)-3-oxobutanamide

| Property | Hypothetical Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

| Dipole Moment | 3.5 | Debye |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not based on actual experimental or computational data for N-(3-ethoxyphenyl)-3-oxobutanamide.

A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations can generate predicted Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. grafiati.com The calculated IR spectrum would show vibrational frequencies corresponding to the stretching and bending of different bonds within N-(3-ethoxyphenyl)-3-oxobutanamide, such as the C=O (carbonyl), N-H (amide), and C-O (ether) bonds. These predicted spectra can be used to interpret and assign peaks in experimentally obtained spectra. grafiati.com

Similarly, NMR chemical shifts for ¹H and ¹³C atoms can be calculated. These theoretical shifts are valuable for assigning the signals in experimental NMR spectra to specific atoms in the molecular structure, aiding in structural elucidation. nih.gov

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for N-(3-ethoxyphenyl)-3-oxobutanamide

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 | 3345 |

| C-H (Aromatic) | 3100 | 3095 |

| C-H (Aliphatic) | 2980 | 2975 |

| C=O (Amide) | 1680 | 1675 |

| C=O (Ketone) | 1715 | 1710 |

| C-O-C (Ether) | 1240 | 1235 |

Note: The values in this table are for illustrative purposes to show the typical correlation between predicted and experimental data and are not actual results for the specified compound.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the behavior of a molecule over time, including its flexibility and interactions.

N-(3-ethoxyphenyl)-3-oxobutanamide possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis, often performed using molecular mechanics or MD simulations, explores the potential energy surface of the molecule to identify stable, low-energy conformers. conicet.gov.ar For a related compound, N-(4-ethoxyphenyl)-3-oxobutanamide, studies have shown that the butanamide chain can exhibit significant twisting. researchgate.netnih.gov A similar analysis for the 3-ethoxy isomer would reveal the preferred spatial arrangement of the ethoxy group and the oxobutanamide chain, which is crucial for understanding its interactions with biological targets.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, docking is used to predict how a small molecule like N-(3-ethoxyphenyl)-3-oxobutanamide might bind to the active site of a protein. This method uses scoring functions to estimate the binding affinity, providing a rank of the most likely binding poses. Such studies are instrumental in rational drug design and for hypothesizing the mechanism of action of a compound. While no specific docking studies have been reported for N-(3-ethoxyphenyl)-3-oxobutanamide, this approach is commonly used for butanamide derivatives to explore their potential as inhibitors of various enzymes.

Prediction of Ligand-Receptor Binding Interactions

Molecular docking is a primary computational technique used to predict how a ligand, such as N-(3-ethoxyphenyl)-3-oxobutanamide, might bind to a biological receptor. This method models the interactions between the small molecule and the binding site of a protein, estimating the binding affinity and preferred orientation.

The structure of N-(3-ethoxyphenyl)-3-oxobutanamide suggests several key features that would govern its interactions with a protein binding pocket. These include:

Hydrogen Bonds: The amide group (N-H) can act as a hydrogen bond donor, while the carbonyl oxygens (C=O) of the amide and ketone can act as hydrogen bond acceptors. These are crucial for anchoring the ligand within a binding site. Studies on similar molecules have highlighted the importance of hydrogen bonding with specific amino acid residues like Lys753. frontiersin.org

Hydrophobic Interactions: The ethoxy group and the phenyl ring are non-polar and would likely engage in hydrophobic interactions with non-polar amino acid residues such as methionine, phenylalanine, and valine. frontiersin.org These interactions are vital for stabilizing the ligand within the receptor's binding pocket. frontiersin.org

Pi-Interactions: The aromatic phenyl ring can participate in pi-pi stacking or pi-alkyl interactions with corresponding residues in the receptor, further enhancing binding affinity.

Computational models predict these interactions by calculating the binding free energy, with lower values suggesting a more stable complex. researchgate.netnih.gov The prediction of whether a molecule will be an agonist or antagonist can be complex, as it depends on the specific conformational changes induced in the receptor upon binding. nih.gov

Table 1: Potential Ligand-Receptor Interactions for N-(3-ethoxyphenyl)-3-oxobutanamide

| Interaction Type | Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser, Thr |

| Hydrogen Bond (Acceptor) | Amide C=O, Ketone C=O | Lys, Arg, His, Asn, Gln |

| Hydrophobic | Phenyl Ring, Ethyl Chain | Ala, Val, Leu, Ile, Phe, Met, Pro |

| Pi-Pi Stacking | Phenyl Ring | Phe, Tyr, Trp, His |

Elucidation of Potential Mechanisms of Action at a Molecular Level

Beyond simple binding, computational studies can help elucidate the potential mechanisms through which N-(3-ethoxyphenyl)-3-oxobutanamide might exert a biological effect. By identifying likely protein targets through large-scale virtual screening, researchers can hypothesize the pathways the molecule might influence. nih.gov For instance, molecular docking studies on related structures have suggested that they may act as enzyme inhibitors by binding to the active site, as seen in studies targeting S. aureus tyrosyl-tRNA synthetase. researchgate.net

Furthermore, in silico methods can model the metabolic fate of the compound. The related compound N-(4-ethoxyphenyl)-3-oxobutanamide is a known intermediate in the biotransformation of the analgesic bucetin. iucr.orgnih.gov This transformation involves oxidative O-de-ethylation and keto-enol tautomerism, processes that can be modeled computationally to predict metabolites and their subsequent reactivity. nih.govresearchgate.net The β-diketone functionality is a key structural feature that can exist in keto-enol tautomeric forms, influencing its reactivity with cellular components. nih.govresearchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are computational approaches that correlate a molecule's structure with its biological activity. These models are essential for optimizing lead compounds in drug discovery.

Correlation of Structural Features with Biological Activities

SAR analysis involves systematically modifying a molecule's structure and observing the effect on its activity. For N-(3-ethoxyphenyl)-3-oxobutanamide, SAR can be inferred from studies on analogous compounds:

Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. The change from a 4-ethoxy (para) to a 3-ethoxy (meta) position alters the geometry and electronic properties, which can significantly impact receptor binding and activity. Studies on similar scaffolds show that even minor positional changes can drastically alter biological outcomes.

Alkoxy Group: The ethoxy group's size and lipophilicity influence how the molecule fits into a binding pocket and its ability to cross cell membranes. researchgate.net Replacing it with a methoxy (B1213986) group or a larger chain would modulate these properties.

Oxobutanamide Side Chain: This portion of the molecule is crucial for forming key hydrogen bonds. Modifications to its length or the introduction of other functional groups can alter binding affinity and specificity.

Table 2: Inferred Structure-Activity Relationships for N-(3-ethoxyphenyl)-3-oxobutanamide Analogs

| Structural Moiety | Modification | Potential Impact on Bioactivity |

| Phenyl Ring | Change substituent position (e.g., meta to para) | Alters binding geometry and electronic distribution. |

| Ethoxy Group | Modify alkyl chain length (e.g., methoxy, propoxy) | Affects lipophilicity, membrane permeability, and steric fit. researchgate.net |

| Oxobutanamide Chain | Alter chain length or add functional groups | Changes hydrogen bonding potential and flexibility. |

Computational Approaches for Predicting Bioactivity

QSAR models formalize the SAR by creating a mathematical relationship between chemical structure and biological activity. nih.gov These models use calculated molecular descriptors to predict the activity of new compounds.

The process involves:

Descriptor Calculation: A wide range of descriptors are calculated for a set of molecules with known activities. These can include constitutional, topological, geometric, and electronic properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with activity. nih.govgrowingscience.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure it is robust and not overfitted. growingscience.comeuropa.eu

For compounds like N-(3-ethoxyphenyl)-3-oxobutanamide, a QSAR model could be developed to predict a specific activity, such as enzyme inhibition or receptor binding affinity. growingscience.com Such models are valuable for prioritizing which novel derivatives to synthesize and test, saving time and resources. europa.eu

Table 3: Common Descriptor Classes Used in QSAR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular Weight, Atom Count | Basic composition of the molecule |

| Topological | Connectivity Indices | Atom branching and connectivity |

| Geometrical (3D) | Molecular Surface Area, Volume | Size and shape of the molecule |

| Electronic | Dipole Moment, Partial Charges | Electronic distribution and polarity |

| Hydrophobic | LogP | Lipophilicity and water solubility |

In Silico Predictive Methodologies for Chemical Reactivity and Properties

Computational methods are also employed to predict the inherent chemical properties and reactivity of molecules. For N-(3-ethoxyphenyl)-3-oxobutanamide, crystallographic studies of its close analog, the 4-ethoxy isomer, reveal that the molecule exists predominantly in the keto tautomer form. iucr.orgnih.govresearchgate.net The β-diketone moiety in these structures is noted to be twisted and not planar. iucr.orgnih.govresearchgate.net This structural characteristic is significant as the diketone functionality can also exist in an enol form, making it susceptible to reactions with oxidizing agents within a cell. researchgate.net

In silico tools can predict various properties:

Tautomerism: Predicting the relative stability of keto and enol tautomers.

Metabolic Lability: Identifying sites prone to metabolic reactions, such as oxidation of the ethoxy group or reduction of the ketone.

Toxicity Prediction: Software can screen for structural alerts or "toxicophores" that are associated with toxicity, providing an early warning of potential safety issues. europa.eu For instance, the OECD QSAR Toolbox can be used to estimate properties like skin sensitization based on structural similarities to known compounds. europa.eu

These predictive methodologies are crucial in modern chemical research and regulatory assessment, allowing for a more informed and efficient investigation of new chemical entities. europa.eu

V. Research into Biological Activities of N 3 Ethoxyphenyl 3 Oxobutanamide and Its Derivatives in Vitro Studies

Antimicrobial Activity Evaluation (In Vitro)

Derivatives of 3-oxobutanamide have been the subject of numerous studies to assess their efficacy against a range of microbial pathogens. These investigations have systematically evaluated their antibacterial and antifungal properties.

Derivatives of N-(3-ethoxyphenyl)-3-oxobutanamide have demonstrated notable activity against various Gram-positive bacteria. For instance, certain nitrogen-containing heterocycles synthesized from N-(4-hydroxyphenyl)-3-oxobutanamide showed significant antibacterial effects against strains such as Staphylococcus haemolyticus, Kocuria kristinae, Enterococcus casseliflavus, and Bacillus cereus. researchgate.net Similarly, newly synthesized N-formyl tetrahydropyrimidine (B8763341) derivatives, originating from N-(4-chloro/methoxyphenyl)-3-oxobutanamide, were effective against Gram-positive bacteria at a concentration of 40 µg/ml. chemrevlett.comgrowingscience.com

One study focused on 2-benzylidene-3-oxobutanamide derivatives, which are structurally related. Several of these compounds exhibited moderate to very good growth inhibition against the drug-resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Specifically, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (Compound 17) and (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide (Compound 18) were highly effective, with Compound 17 inhibiting MRSA growth by 99.4% at a concentration of 2 μg/mL, and Compound 18 showing a Minimum Inhibitory Concentration (MIC) of 2 μg/mL with 98.7% growth inhibition. nih.gov Furthermore, azo derivatives have been tested against Staphylococcus aureus, with some showing potent activity. analis.com.my

Table 1: In Vitro Antibacterial Activity of N-(3-ethoxyphenyl)-3-oxobutanamide Derivatives Against Gram-Positive Bacteria

| Derivative Class | Bacterial Strain | Activity/Concentration | Reference |

|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 99.4% growth inhibition at 2 μg/mL | nih.gov |

| (Z)-2-(4-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | MIC of 2 μg/mL (98.7% growth inhibition) | nih.gov |

| N-formyl tetrahydropyrimidine derivatives | Gram-positive strains | Active at 40 µg/ml | chemrevlett.comgrowingscience.com |

| Nitrogen-based heterocycles | S. haemolyticus, K. kristinae, E. casseliflavus, B. cereus | High activity reported | researchgate.net |

The antibacterial evaluation of these derivatives extends to Gram-negative bacteria. Heterocyclic derivatives of N-(4-hydroxyphenyl)-3-oxobutanamide have been shown to be active against Escherichia coli. researchgate.net Likewise, N-formyl tetrahydropyrimidine derivatives demonstrated efficacy against Gram-negative strains in vitro at a concentration of 40 µg/ml. chemrevlett.comgrowingscience.com

Research into 2-benzylidene-3-oxobutanamide derivatives revealed that while many showed only mild activity against E. coli, specific compounds were potent against multidrug-resistant strains. nih.gov For example, (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide (Compound 17) was effective against Acinetobacter baumannii-Multidrug Resistant (Ab-MDR), inhibiting its growth by 98.2% at a concentration of 16 μg/mL. nih.gov Azo derivatives have also been synthesized and tested against E. coli, with a fluorine-substituted derivative showing the highest activity. analis.com.my

Table 2: In Vitro Antibacterial Activity of N-(3-ethoxyphenyl)-3-oxobutanamide Derivatives Against Gram-Negative Bacteria

| Derivative Class | Bacterial Strain | Activity/Concentration | Reference |

|---|---|---|---|

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR (Ab-MDR) | 98.2% growth inhibition at 16 μg/mL | nih.gov |

| N-formyl tetrahydropyrimidine derivatives | Gram-negative strains | Active at 40 µg/ml | chemrevlett.comgrowingscience.com |

| Nitrogen-based heterocycles | Escherichia coli | High activity reported | researchgate.net |

| Azo derivatives | Escherichia coli | Fluorine-substituted derivative showed highest activity | analis.com.my |

The antifungal potential of N-(3-ethoxyphenyl)-3-oxobutanamide derivatives has also been explored. Studies on various heterocyclic derivatives synthesized from 3-oxobutanamides have reported antifungal activity. researchgate.net For instance, N-formyl tetrahydropyrimidine and thioxotetrahydropyrimidine derivatives synthesized from N-(4-chloro/methoxyphenyl)-3-oxobutanamide were screened for their antifungal activity against Aspergillus niger at a concentration of 40 µg/ml, with several compounds showing promising results. chemrevlett.comgrowingscience.comchemrevlett.com However, it is noteworthy that in some studies, such as the one on 2-benzylidene-3-oxobutanamide derivatives, the compounds did not exhibit significant activity against fungal strains like Cryptococcus neoformans and Candida albicans. nih.gov

Preliminary investigations into the mechanism of antimicrobial action suggest that these compounds may function through multiple pathways. For related compounds like N-(2-Methoxyphenyl)-3-oxobutanamide, the mechanism is thought to involve the disruption of the bacterial cell membrane, which leads to cell lysis. Molecular docking studies have also been employed to understand the binding interactions of these derivatives with bacterial enzymes. For example, derivatives of N-(4-hydroxyphenyl)-3-oxobutanamide were docked against the E. coli FabH-CoA complex structure, an enzyme involved in fatty acid synthesis. researchgate.net The results indicated strong binding affinities for the most active compounds, suggesting that inhibition of this enzyme could be a key part of their antibacterial mechanism. researchgate.net

Anti-inflammatory Properties (In Vitro)

In addition to their antimicrobial effects, derivatives of N-(3-ethoxyphenyl)-3-oxobutanamide have been investigated for their potential to modulate inflammatory responses.

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines involved in various inflammatory diseases. mdpi.combiochempeg.com Research has shown that derivatives of 3-oxobutanamide can inhibit the production of these cytokines in vitro. A study on N-(2-Methoxyphenyl)-3-oxobutanamide, a closely related compound, demonstrated its ability to inhibit the production of both TNF-α and IL-6 in a concentration-dependent manner.